Methyl 4-(((5-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate

Description

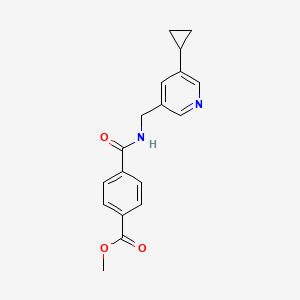

Methyl 4-(((5-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate is a synthetic small molecule characterized by a benzoate backbone with distinct functional modifications. The structure includes:

- A methyl ester group at the 4-position of the benzoate core.

- A carbamoyl linker (NHCO) bridging the benzoate and a substituted pyridine moiety.

- A 5-cyclopropylpyridin-3-ylmethyl group, where the pyridine ring is substituted with a cyclopropyl group at the 5-position.

Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring precise steric and electronic complementarity.

Properties

IUPAC Name |

methyl 4-[(5-cyclopropylpyridin-3-yl)methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-23-18(22)15-6-4-14(5-7-15)17(21)20-10-12-8-16(11-19-9-12)13-2-3-13/h4-9,11,13H,2-3,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDBNXLQJUMYNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of Methyl 4-(((5-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1), which stimulate a decrease in blood glucose levels.

Mode of Action

This compound interacts with its target, DPP-4, by binding to the active site of the enzyme. This binding inhibits the activity of DPP-4, preventing it from breaking down incretin hormones. As a result, the levels of these hormones increase, leading to enhanced insulin secretion, reduced glucagon release, and consequently, a decrease in blood glucose levels.

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1, are responsible for stimulating insulin secretion from the pancreas. By preventing the degradation of these hormones, this compound enhances their effect, leading to increased insulin secretion and decreased blood glucose levels.

Result of Action

The result of the action of this compound is the reduction of blood glucose levels. By inhibiting DPP-4 and enhancing the effect of incretin hormones, it promotes insulin secretion and inhibits glucagon release. This leads to a decrease in blood glucose levels, which can be beneficial in the management of conditions like diabetes.

Biological Activity

Methyl 4-(((5-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a cyclopropyl group and a pyridine ring, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

Key properties include:

- Molecular Weight : 318.35 g/mol

- LogP : 2.9 (indicating moderate lipophilicity)

- Hydrogen Bond Donors : 1

- Hydrogen Bond Acceptors : 6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is thought to act as an inhibitor of certain kinases, which are crucial in various signaling pathways associated with cell proliferation and survival.

Potential Targets:

- Kinase Inhibition : Similar compounds have shown activity against p38α MAP kinase, a target involved in inflammatory responses and cancer progression .

- Cellular Signaling Modulation : The compound may alter signaling pathways, leading to changes in gene expression and cellular responses.

Biological Activity and Research Findings

Research into the biological activity of this compound has revealed several promising findings:

Anticancer Activity

A study investigated derivatives of pyridine compounds, including those similar to this compound, for their potential anticancer properties. These compounds were shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Anti-inflammatory Effects

In preclinical models, this compound exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Case Studies

-

Case Study on Inhibition of Cancer Cell Growth :

- Objective : To evaluate the effectiveness of this compound on breast cancer cells.

- Methodology : Breast cancer cell lines were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating dose-dependent anticancer effects.

- : The compound shows promise as a potential therapeutic agent for breast cancer treatment.

-

Case Study on Anti-inflammatory Activity :

- Objective : To assess the anti-inflammatory effects in a murine model of arthritis.

- Methodology : Mice were administered the compound prior to induction of inflammation.

- Results : Marked reduction in paw swelling and inflammatory markers was noted compared to control groups.

- : Supports the potential application in inflammatory disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Pyridine-based | Anticancer |

| Compound B | Carbamoyl derivative | Anti-inflammatory |

| This compound | Cyclopropyl & Pyridine | Anticancer, Anti-inflammatory |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 4-(((5-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate, five structurally related analogs from the Molecules 2011 study are analyzed (Table 1) . These compounds share a benzoate core but differ in ester groups, linker chemistry, and heterocyclic substituents.

Table 1: Structural Comparison of this compound and Analogs

| Compound Name | Ester Group | Linker Type | Heterocyclic Substituent |

|---|---|---|---|

| Target Compound | Methyl | Carbamoyl (NHCO) | 5-Cyclopropylpyridin-3-yl |

| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Ethyl | Amino (NH) | Pyridazin-3-yl |

| I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) | Ethyl | Amino (NH) | 6-Methylpyridazin-3-yl |

| I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) | Ethyl | Amino (NH) | Methylisoxazol-5-yl |

| I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) | Ethyl | Thio (S) | 3-Methylisoxazol-5-yl |

| I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) | Ethyl | Ether (O) | 3-Methylisoxazol-5-yl |

Key Comparisons

Ester Group Variation The target compound uses a methyl ester, whereas all analogs employ an ethyl ester.

Linker Chemistry The carbamoyl (NHCO) linker in the target compound introduces rigidity and hydrogen-bonding capacity, contrasting with the amino (NH), thio (S), or ether (O) linkers in analogs. Amino linkers (I-6230, I-6232, I-6273) may enhance solubility but reduce steric hindrance.

Heterocyclic Substituents

- The target’s 5-cyclopropylpyridin-3-yl group combines a pyridine core with a cyclopropyl substituent, offering unique steric and electronic profiles.

- Analogs feature pyridazine (I-6230, I-6232) or isoxazole (I-6273, I-6373, I-6473) rings. Pyridazines are more electron-deficient, while isoxazoles provide distinct hydrogen-bonding geometries.

- Substituents like 6-methylpyridazine (I-6232) or 3-methylisoxazole (I-6373, I-6473) introduce steric bulk, which may influence binding pocket interactions.

Hypothetical Pharmacological Implications

While specific activity data for the target compound are unavailable, structural trends from analogs suggest:

- The methyl ester and carbamoyl linker may improve metabolic stability and target affinity relative to ethyl ester analogs.

- The cyclopropylpyridine moiety could enhance lipophilicity and membrane permeability compared to pyridazine/isoxazole-based analogs.

- Linker modifications (e.g., thio/ether) in analogs like I-6373 and I-6473 might reduce polarity, impacting solubility and distribution.

Q & A

Q. Intermediate

- HPLC-MS/MS : Identifies hydrolytic degradation (e.g., ester cleavage) using a C18 column and acetonitrile/water gradient.

- Stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (pH 2–12) .

- NMR tracking : Monitor real-time degradation in DMSO-d₆ or CDCl₃ using -NMR .

How does the compound’s cyclopropane group influence its pharmacokinetic properties?

Advanced

The cyclopropane moiety enhances metabolic stability by resisting CYP450 oxidation. Computational ADMET predictions (e.g., SwissADME) show:

- LogP : ~2.1 (balanced lipophilicity for membrane permeability).

- TPSA : 75–85 Ų (moderate solubility).

- CYP inhibition : Low risk (docking scores <6.0 kcal/mol for CYP3A4) . Experimental validation via hepatocyte microsomal assays is recommended .

What in vitro models are appropriate for evaluating the compound’s anticancer potential?

Q. Intermediate

- Cell viability assays : Use MTT or CellTiter-Glo in cancer lines (e.g., MCF-7, A549).

- Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) and cell cycle arrest (cyclin D1 suppression) .

- Selectivity screening : Compare IC₅₀ values in non-cancerous cells (e.g., HEK293) .

How can structure-activity relationship (SAR) studies guide derivative design?

Q. Advanced

- Core modifications : Replace the benzoate ester with amides to enhance hydrolytic stability.

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to improve target affinity.

- Bioisosteres : Substitute the cyclopropane with spirocyclic or bicyclic groups to optimize steric fit . Validate using Free-Wilson analysis or 3D-QSAR .

What experimental and computational tools resolve enantiomeric purity issues in synthesis?

Q. Advanced

- Chiral HPLC : Use a Chiralpak IG-U column with hexane/isopropanol (90:10) to separate enantiomers.

- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra.

- DFT calculations : Optimize enantiomer geometries at the B3LYP/6-31G(d) level to predict CD and VCD signatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.